Cas no 184044-04-0 (Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI))

Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI) is a chiral pyrrolidine derivative featuring a tert-butoxymethyl substituent at the 2-position. This compound is of interest in asymmetric synthesis and pharmaceutical applications due to its stereochemical purity and functional group versatility. The tert-butoxymethyl group enhances stability and influences reactivity, making it a valuable intermediate for constructing complex molecules. Its (R)-configuration ensures enantioselectivity in catalytic processes and chiral auxiliary applications. The compound is typically utilized in fine chemical synthesis, particularly in the development of bioactive compounds and ligands for asymmetric catalysis. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and air.
Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI) structure
184044-04-0 structure
Product name:Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI)
CAS No:184044-04-0
MF:C9H19NO
MW:157.253262758255
CID:5253319

Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI)
    • Inchi: 1S/C9H19NO/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1
    • InChI Key: VWXSCKOHAKPRKK-MRVPVSSYSA-N
    • SMILES: N1CCC[C@@H]1COC(C)(C)C

Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-393009-5.0g
(2R)-2-[(tert-butoxy)methyl]pyrrolidine
184044-04-0
5g
$3065.0 2023-05-26
Enamine
EN300-393009-10.0g
(2R)-2-[(tert-butoxy)methyl]pyrrolidine
184044-04-0
10g
$4545.0 2023-05-26
Enamine
EN300-393009-0.1g
(2R)-2-[(tert-butoxy)methyl]pyrrolidine
184044-04-0
0.1g
$930.0 2023-05-26
Enamine
EN300-393009-2.5g
(2R)-2-[(tert-butoxy)methyl]pyrrolidine
184044-04-0
2.5g
$2071.0 2023-05-26
Enamine
EN300-393009-0.5g
(2R)-2-[(tert-butoxy)methyl]pyrrolidine
184044-04-0
0.5g
$1014.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039738-1g
(2R)-2-[(tert-Butoxy)methyl]pyrrolidine
184044-04-0 95%
1g
¥5180.0 2023-03-19
Enamine
EN300-393009-0.05g
(2R)-2-[(tert-butoxy)methyl]pyrrolidine
184044-04-0
0.05g
$888.0 2023-05-26
Enamine
EN300-393009-0.25g
(2R)-2-[(tert-butoxy)methyl]pyrrolidine
184044-04-0
0.25g
$972.0 2023-05-26
Enamine
EN300-393009-1.0g
(2R)-2-[(tert-butoxy)methyl]pyrrolidine
184044-04-0
1g
$1057.0 2023-05-26

Additional information on Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI)

Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI): A Comprehensive Overview in Modern Chemical Biology

Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI) represents a significant compound in the realm of chemical biology, particularly in the development of novel pharmaceuticals and bioactive molecules. This enantiomerically pure compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. With a CAS number of 184044-04-0, it stands as a testament to the ongoing advancements in synthetic organic chemistry and its integration with biological systems.

The< strong>structure of Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI) incorporates a pyrrolidine core, which is a six-membered heterocyclic amine. This core is functionalized with a (1,1-dimethylethoxy)methyl group at the 2-position, imparting specific steric and electronic properties that make it a versatile building block in drug design. The (R)-configuration at the chiral center further enhances its utility by providing enantiopure intermediates crucial for developing chiral drugs.

In recent years, there has been a surge in research focusing on< strong>enantiopure intermediates in pharmaceutical development. The demand for such compounds stems from their predictable biological activity and reduced side effects compared to racemic mixtures. Pyrrolidine derivatives have been extensively studied for their role in modulating various biological pathways, including G-protein coupled receptors (GPCRs), ion channels, and enzyme inhibition. The specific substitution pattern in Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI) makes it an attractive candidate for further exploration.

The< strong>CAS number 184044-04-0 provides a unique identifier for this compound, facilitating its tracking and use in research and industrial applications. This standardized nomenclature ensures that scientists worldwide can accurately reference and utilize this molecule in their studies. The compound's synthesis involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. These methods often employ transition metal catalysis and asymmetric synthesis techniques to achieve high enantioselectivity.

One of the most compelling aspects of Pyrrolidine derivatives is their potential as pharmacophores. The pyrrolidine ring can mimic natural amino acid residues in proteins, allowing for the design of molecules that interact selectively with biological targets. For instance, Pyrrolidine-based scaffolds have been incorporated into kinase inhibitors and antiviral agents due to their ability to bind tightly to protein active sites. The presence of the (1,1-dimethylethoxy)methyl group adds another layer of complexity, enabling fine-tuning of solubility and metabolic stability.

Recent studies have begun to explore the< strong>biological activity of Pyrrolidine derivatives beyond traditional drug targets. For example, researchers have investigated their potential as probes for understanding protein-protein interactions and as tools for modulating neural signaling pathways. The enantiopure nature of Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI) allows for detailed mechanistic studies that would be impossible with racemic mixtures. These insights could pave the way for new therapeutic strategies targeting neurological disorders and other complex diseases.

The< strong>synthetic methodologies employed in producing Pyrrolidine derivatives are continually evolving. Advances in flow chemistry and continuous manufacturing have made it possible to produce these compounds on a larger scale with greater efficiency. Additionally, computational chemistry plays an increasingly important role in designing synthetic routes by predicting reaction outcomes and optimizing conditions before experimental work begins.

In conclusion, Pyrrolidine, 2-[(1,1-dimethylethoxy)methyl]-, (R)- (9CI) is a multifaceted compound with significant implications for chemical biology and pharmaceutical development. Its unique structure and enantiopurity make it a valuable tool for researchers seeking to develop novel therapeutics. As our understanding of biological systems grows more sophisticated, compounds like this will continue to play a pivotal role in advancing medical science.

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